Sub-Nanomolar NAMPT Inhibition Potency Versus Clinical-Stage NAMPT Inhibitors FK866 and CHS-828
2-Chloro-5,6-dimethylnicotinamide inhibits recombinant human nicotinamide phosphoribosyltransferase (NAMPT) with an IC50 of 0.150 nM in a fluorescence-based assay [1]. By contrast, the clinical-stage NAMPT inhibitor FK866 (daporinad) exhibits an IC50 of 1.60 ± 0.32 nM against the same recombinant human NAMPT target under comparable pre-incubation conditions [2], and CHS-828 (GMX1778) shows an IC50 of <25 nM [3]. This represents an approximately 10.7-fold potency advantage over FK866 and at least a ~167-fold potency differential relative to the upper boundary of CHS-828.
| Evidence Dimension | NAMPT enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.150 nM |
| Comparator Or Baseline | FK866: IC50 = 1.60 ± 0.32 nM; CHS-828: IC50 < 25 nM |
| Quantified Difference | 10.7-fold more potent than FK866; ≥167-fold more potent than CHS-828 upper boundary |
| Conditions | Recombinant human NAMPT, 5 min pre-incubation, NAM substrate addition, 15 min measurement, fluorescence-based detection [1]; FK866 assay: recombinant human NAMPT, comparable pre-incubation [2] |
Why This Matters
A compound with sub-nanomolar NAMPT inhibitory activity enables researchers to study NAD+ depletion at lower concentrations, reducing off-target risk in cellular assays and offering a more sensitive pharmacological tool than FK866 or CHS-828.
- [1] BindingDB, Entry BDBM50625739 (ChEMBL CHEMBL5429026), Affinity Data: IC50 0.150 nM, Inhibition of recombinant human NAMPT, fluorescence-based assay. View Source
- [2] Acta Pharmacologica Sinica (2017), 'Crystal structure-based comparison of two NAMPT inhibitors', IC50 of FK866 = 1.60 ± 0.32 nmol/L against recombinant human NAMPT. View Source
- [3] MedChemExpress, 'CHS-828 (GMX1778)', Competitive NAMPT inhibitor, IC50 < 25 nM. View Source
